1-(2-Nitrophenyl)-2-nitropropene
Overview
Description
1-(2-Nitrophenyl)-2-nitropropene is an organic compound characterized by the presence of nitro groups attached to a phenyl ring and a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)-2-nitropropene can be synthesized through the condensation reaction between 2-nitrobenzaldehyde and nitroethane. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can be oxidized to form nitroso derivatives or further oxidized to form carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Reduction: 1-(2-Aminophenyl)-2-nitropropene.
Oxidation: 1-(2-Nitrophenyl)-2-nitropropanoic acid.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)-2-nitropropene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Chemical Biology: Employed in studies involving the modification of biomolecules and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-2-nitropropene involves its interaction with various molecular targets through its nitro groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
2-Nitrobenzyl Alcohol: Shares the nitrobenzyl structure but differs in the functional group attached to the benzyl carbon.
1-(2-Nitrophenyl)ethanol: Similar structure but with an ethanol group instead of a propene chain.
2-Nitrobenzaldehyde: Contains the nitrobenzyl structure but with an aldehyde group.
Uniqueness: 1-(2-Nitrophenyl)-2-nitropropene is unique due to its dual nitro groups and the presence of a propene chain, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
1-nitro-2-[(E)-2-nitroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-6H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWBKROWASFCCD-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1[N+](=O)[O-])/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249695 | |
Record name | Benzene, 1-nitro-2-(2-nitro-1-propenyl)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155988-38-8 | |
Record name | Benzene, 1-nitro-2-(2-nitro-1-propenyl)-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155988-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-nitro-2-(2-nitro-1-propenyl)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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